molecular formula C6H9N7 B12920775 3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 7256-20-4

3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No.: B12920775
CAS No.: 7256-20-4
M. Wt: 179.18 g/mol
InChI Key: YTUXGRIGGVSGDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . Another method involves the two-step diazotization-nitrification process or a one-step direct nitration reaction .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of multiple nitrogen atoms in the ring system, which makes the compound highly reactive.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives . Substitution reactions often result in the formation of various substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These interactions help to mitigate neuroinflammation and protect against neuronal damage.

Comparison with Similar Compounds

Properties

CAS No.

7256-20-4

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

3-ethyltriazolo[4,5-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C6H9N7/c1-2-13-5-3(11-12-13)4(7)9-6(8)10-5/h2H2,1H3,(H4,7,8,9,10)

InChI Key

YTUXGRIGGVSGDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=NC(=C2N=N1)N)N

Origin of Product

United States

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